molecular formula C13H11Cl2N3OS B5492352 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(PYRIMIDIN-2-YL)ACETAMIDE

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(PYRIMIDIN-2-YL)ACETAMIDE

Cat. No.: B5492352
M. Wt: 328.2 g/mol
InChI Key: RZXACTHCHJGLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(PYRIMIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a pyrimidinyl group, and a sulfanyl linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(PYRIMIDIN-2-YL)ACETAMIDE typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrimidine-2-thiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(PYRIMIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(PYRIMIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(PYRIMIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3OS/c14-10-3-2-9(6-11(10)15)7-20-8-12(19)18-13-16-4-1-5-17-13/h1-6H,7-8H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXACTHCHJGLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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